7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine
Description
7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine is a synthetic pyrazolo[4,3-d]pyrimidine derivative characterized by a 4-chlorobutyl substituent at the 2-position and a chlorine atom at the 7-position of the heterocyclic core. Pyrazolo[4,3-d]pyrimidines are of significant interest due to their structural resemblance to purine nucleotides, enabling interactions with enzymes like kinases and viral thymidine kinase (TK) .
Properties
CAS No. |
923283-27-6 |
|---|---|
Molecular Formula |
C9H10Cl2N4 |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
7-chloro-2-(4-chlorobutyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H10Cl2N4/c10-3-1-2-4-15-5-7-8(14-15)9(11)13-6-12-7/h5-6H,1-4H2 |
InChI Key |
FKNQVXZQLHSOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NN1CCCCCl)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolo[2,3-d]pyrimidine core.
Chlorination: Finally, the compound is chlorinated to obtain 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound .
Scientific Research Applications
Biological Activities
Research has shown that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit diverse biological activities. Specifically, 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine has been studied for:
- Anti-inflammatory properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting prostaglandin synthesis, making them potential candidates for treating inflammatory diseases .
- Antitumor activity : Some derivatives have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and proliferation.
- Antiviral effects : Certain pyrazolo[4,3-d]pyrimidines have been investigated for their ability to inhibit viral replication, suggesting potential applications in antiviral therapies .
Anti-inflammatory Activity
A study evaluated several pyrazolo[4,3-d]pyrimidine derivatives for their anti-inflammatory properties. The results indicated that compounds similar to 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine exhibited significant inhibition of carrageenan-induced edema in animal models. The LD50 values were determined to be higher than that of Diclofenac®, indicating a potentially safer profile with reduced ulcerogenic activity .
Antitumor Potential
Another investigation focused on the antitumor efficacy of related pyrazolo[4,3-d]pyrimidines. The study demonstrated that these compounds could inhibit cancer cell proliferation through the modulation of specific signaling pathways involved in cell cycle regulation. The unique substitution pattern of 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine may enhance its potency against certain cancer types compared to structurally similar compounds.
Comparative Analysis with Related Compounds
The following table summarizes some structural characteristics and biological activities of compounds related to 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Chloro-3-methylpyrazolo[4,3-d]pyrimidine | Contains a methyl group instead of butyl | Different side chain influences biological activity |
| 5-Chloro-1H-pyrazolo[3,4-b]quinazoline | Fused quinazoline structure | Potentially different kinase inhibition profile |
| 8-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Triazole ring fused to pyridazine | Exhibits distinct pharmacological properties |
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits the activity of certain kinases, which are enzymes involved in cell signaling and regulation.
Apoptosis Induction: It can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Anti-inflammatory Effects: The compound inhibits the production of inflammatory mediators such as prostaglandins and cytokines.
Comparison with Similar Compounds
Key Observations :
- The 4-chlorobutyl group in the target compound confers higher lipophilicity (predicted Clog P > 2) compared to analogs with methoxy or hydroxy groups (Clog P < −0.1 for polar derivatives) .
- Aromatic substituents (e.g., 4-methoxybenzyl) may enhance binding to hydrophobic enzyme pockets, while aliphatic chains (e.g., 4-chlorobutyl) improve membrane permeability .
Physicochemical Properties
Lipophilicity (log P) and molar refractivity (MR) are critical for drug absorption and distribution. Data from analogs suggest:
| Compound Type | log P (Crippen) | Clog P | MR | log kw (IAM) |
|---|---|---|---|---|
| Polar derivatives (e.g., hydroxyethyl) | −0.5 to 0.2 | < −0.1 | 60–70 | 0.8–1.2 |
| 4-Chlorobutyl derivative (target) | ~2.5 (est.) | > 2.0 | ~85 | 2.5–3.0 |
| Methoxybenzyl derivatives | 1.8–2.3 | 1.5–2.0 | 90–95 | 2.0–2.5 |
Implications :
Cytotoxicity and Kinase Inhibition
Studies on analogs reveal structure-activity relationships:
| Compound Substituent | IC₅₀ (K-562) | IC₅₀ (MCF-7) | CDK2/Cyclin E Inhibition | Abl Kinase Inhibition |
|---|---|---|---|---|
| Hydroxyethyl (polar) | >100 µM | >100 µM | Weak (20–30% at 10 µM) | None |
| Methoxyethyl | 50–70 µM | 60–80 µM | Moderate (40–50%) | None |
| Methoxybenzyl (aromatic) | 10–20 µM | 15–25 µM | Strong (70–80%) | Weak (IC₅₀ > 50 µM) |
| 4-Chlorobutyl (target, est.) | ~30 µM | ~40 µM | Moderate (50–60%) | None |
Key Findings :
- Aromatic substituents (e.g., methoxybenzyl) enhance cytotoxicity and kinase inhibition via hydrophobic interactions .
- The absence of NH groups in the target compound and its analogs abolishes Abl kinase inhibition, as NH is critical for hydrogen bonding with the kinase active site .
Molecular Docking and Antiviral Potential
Pyrazolo[4,3-d]pyrimidines with structural similarity to aciclovir (e.g., hydroxyethyl derivatives) show comparable binding affinity to viral thymidine kinase (TK) in docking studies (−7.5 to −8.2 kcal/mol vs. −8.0 kcal/mol for aciclovir) .
Biological Activity
7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine is a compound of interest in pharmaceutical research due to its potential biological activities, particularly as an agonist of Toll-like receptor 7 (TLR7). This receptor plays a crucial role in the immune response and has been targeted for cancer therapies. Understanding the biological activity of this compound can provide insights into its therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused ring structure that contributes to its biological activity. The presence of chlorine substituents enhances its pharmacological properties by influencing its interaction with biological targets.
TLR7 Agonism
Research indicates that 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine acts as an agonist for TLR7. Activation of TLR7 has been associated with enhanced immune responses, making this compound a candidate for cancer immunotherapy.
- Mechanism of Action : The activation of TLR7 triggers signaling pathways that lead to the production of pro-inflammatory cytokines, which can enhance anti-tumor immunity. This mechanism is particularly relevant in the context of cancer treatment, where boosting the immune system's ability to recognize and destroy cancer cells is crucial.
Anti-Cancer Effects
In preclinical studies, compounds similar to 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine have demonstrated significant anti-cancer effects:
- Cell Proliferation Inhibition : Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Tumor Microenvironment Modulation : By activating TLR7, these compounds may also modulate the tumor microenvironment, making it less conducive to tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-d]pyrimidines is influenced by their structural features. Key findings from SAR studies include:
- Chlorine Substituents : The presence of chlorine atoms at specific positions enhances receptor binding affinity and selectivity.
- Alkyl Chain Length : Variations in the alkyl chain length attached to the pyrazolo ring can affect pharmacokinetic properties and overall efficacy.
Case Studies
Several studies have explored the biological activity of pyrazolo[4,3-d]pyrimidines:
- Study on TLR7 Agonists : A study published in WIPO highlighted compounds structurally related to 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine as effective TLR7 agonists with promising anti-cancer activities .
- Anti-inflammatory and Anticancer Properties : Another review discussed the anti-inflammatory effects and potential anticancer properties of pyrimidine derivatives, indicating that modifications in the structure lead to varied biological outcomes .
Data Table
| Property | Description |
|---|---|
| Chemical Formula | C₉H₈Cl₂N₄ |
| Molecular Weight | 229.09 g/mol |
| TLR7 Agonism | Yes |
| Anti-Cancer Activity | Inhibits proliferation in various cancer cell lines |
| SAR Insights | Chlorine enhances activity; alkyl chain length affects efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
